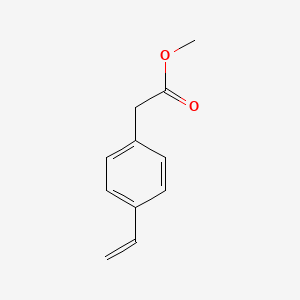
Methyl 2-(4-vinylphenyl)acetate
説明
“Methyl 2-(4-vinylphenyl)acetate” is a chemical compound with the molecular formula C11H12O2 . It has a molecular weight of 176.21 .
Synthesis Analysis
The synthesis of “this compound” can be achieved from 4-Vinylbenzeneacetic acid and Dimethyl sulfate . There are also studies on the copolymerization of vinyl acetate with different mole ratios .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C11H12O2 .Physical and Chemical Properties Analysis
“this compound” has a boiling point of 107 °C (under a pressure of 2 Torr) and a predicted density of 1.047±0.06 g/cm3 .科学的研究の応用
Polymerization Applications
Controlled/Living Radical Polymerization
Methyl 2-(4-vinylphenyl)acetate has been used in controlled/living radical polymerization processes. The utilization of alkyl iodides as transfer agents in the polymerization of vinyl acetate has been explored, where poly(vinyl acetate) with predetermined molecular weight and low polydispersity was successfully synthesized. This approach demonstrates efficient control over polymer properties, which is critical in various industrial applications (Iovu & Matyjaszewski, 2003).
Kinetics of Polymerization
The kinetics and mechanisms of polymerization reactions involving vinyl acetate, including those retarded by specific chemicals like 4-methyl-2,6-di-tert-butylphenol, have been studied. Understanding these kinetics helps in improving polymerization processes and the quality of the resulting polymers (Parnell & Russell, 1974).
Catalyst and Additive Applications
Lipase-Catalyzed Acetylation
this compound has been investigated in lipase-catalyzed acetylation processes. Such reactions are important in the pharmaceutical industry, particularly in the synthesis of drug intermediates (Magadum & Yadav, 2018).
Electrolyte Additive for Batteries
It's also been examined as an additive in electrolytes for lithium-ion batteries. Improving the performance of electrolyte additives like phenyl acetate through modifications, such as fluorine-substituting, has been a focus of research, indicating the potential of using similar compounds in battery technologies (Li et al., 2014).
Material Science Applications
- Novel Copolymer Synthesis: The synthesis of novel copolymers using vinyl acetate has been explored. Such studies contribute to the development of new materials with specific properties for applications in various fields, including coatings, adhesives, and more (Wojdyla et al., 2022).
特性
IUPAC Name |
methyl 2-(4-ethenylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-9-4-6-10(7-5-9)8-11(12)13-2/h3-7H,1,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHZKCPMBLLEQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


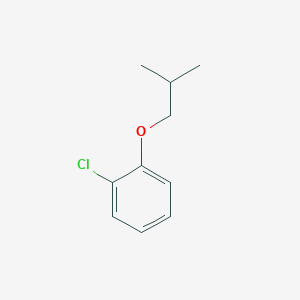
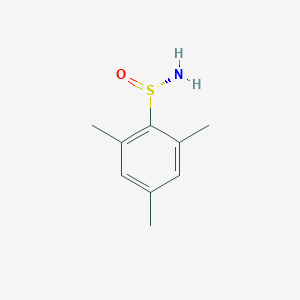

![6-[(2-Methylphenyl)methyl]pyridazin-3-ol](/img/structure/B3042396.png)

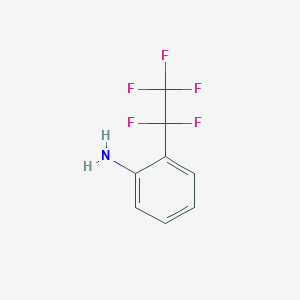
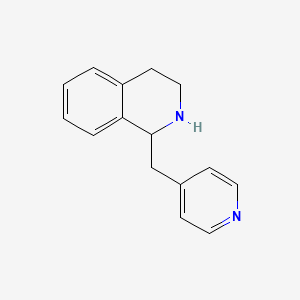
![Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate](/img/structure/B3042401.png)
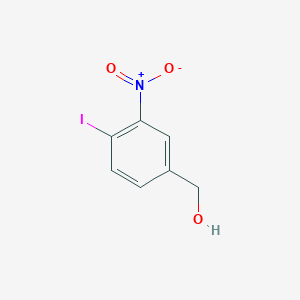
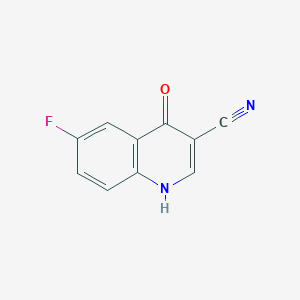


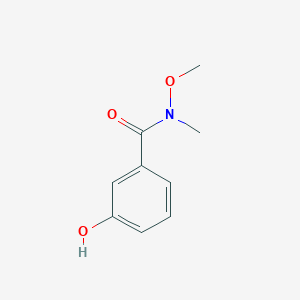
![Methyl [5-(Chloroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate](/img/structure/B3042412.png)
